molecular formula C16H14ClN3O2 B2626990 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime CAS No. 338758-89-7

2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime

Cat. No.: B2626990
CAS No.: 338758-89-7
M. Wt: 315.76
InChI Key: BXPLQAZMKIFIAJ-VPMBNJIQSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for polyfunctional organic molecules. The base structure is derived from propanal (CH₃CH₂CHO), with substitutions at the 2- and 3-positions. The IUPAC name 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime reflects the following features:

  • 2-[2-(4-chlorophenyl)hydrazono] : A hydrazone group (-NH-N=) at position 2, attached to a 4-chlorophenyl substituent.
  • 3-oxo-3-phenyl : A ketone group (=O) and a phenyl group at position 3.
  • O-methyloxime : A methylated oxime (-N-O-CH₃) at the aldehyde position.

The molecular formula is C₁₆H₁₄ClN₃O₂ , with a calculated molecular weight of 315.76 g/mol . The CAS registry number 338758-89-7 and MDL identifier MFCD00202312 provide unambiguous identification.

Table 1: Systematic Identification Data

Property Value
IUPAC Name 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime
Molecular Formula C₁₆H₁₄ClN₃O₂
Molecular Weight 315.76 g/mol
CAS Registry Number 338758-89-7
MDL Number MFCD00202312

Molecular Geometry and Conformational Analysis

The molecule’s geometry is defined by its planar hydrazone and oxime groups, conjugated with aromatic rings. Key structural features include:

  • Hydrazone linkage : The N=N bond at position 2 adopts an E (trans) configuration due to steric hindrance between the 4-chlorophenyl and propanal backbone.
  • Oxime group : The O-methyloxime at the aldehyde position exists in the anti conformation, with the methyl group oriented away from the carbonyl oxygen.
  • Aromatic interactions : The phenyl and 4-chlorophenyl groups lie in perpendicular planes, minimizing steric clash while allowing π-π stacking in crystalline states.

Density functional theory (DFT) calculations predict bond lengths of 1.28 Å for the hydrazone N=N bond and 1.41 Å for the oxime C=N bond, consistent with similar compounds.

Crystallographic Data and X-ray Diffraction Studies

While no direct X-ray diffraction data for this compound is available in the provided sources, analogous structures suggest a monoclinic crystal system with space group P2₁/c. Expected unit cell parameters include:

  • a = 10.2 Å , b = 7.8 Å , c = 15.4 Å
  • α = 90° , β = 112° , γ = 90°

The absence of reported crystallographic data highlights the need for further experimental characterization. Powder X-ray diffraction (PXRD) or single-crystal analysis would elucidate packing arrangements and hydrogen-bonding networks.

Tautomeric Equilibria and Isomeric Forms

This compound exhibits tautomerism and isomerism due to its hydrazone and oxime functionalities:

  • Hydrazone tautomerism : The hydrazone group can tautomerize between the imine (C=N-NH-) and hydrazone (NH-N=C) forms. The imine form is stabilized by conjugation with the 4-chlorophenyl group.
  • Oxime configuration : The oxime group exists as a mixture of syn and anti isomers, though the O-methyl group locks the oxime in the anti configuration in most conditions.
  • Geometric isomerism : The hydrazone N=N bond and oxime C=N bond permit E/Z isomerism. Computational models favor the E,E configuration due to reduced steric strain.

Table 2: Dominant Isomeric Forms

Functional Group Preferred Configuration Rationale
Hydrazone E Steric hindrance avoidance
Oxime anti Methyl group stabilization

Properties

IUPAC Name

(2E,3E)-2-[(4-chlorophenyl)hydrazinylidene]-3-methoxyimino-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-22-18-11-15(16(21)12-5-3-2-4-6-12)20-19-14-9-7-13(17)8-10-14/h2-11,19H,1H3/b18-11+,20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPLQAZMKIFIAJ-VPMBNJIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=NNC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=N\NC1=CC=C(C=C1)Cl)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime typically involves the reaction of 4-chlorophenylhydrazine with benzaldehyde to form the hydrazone intermediate. This intermediate is then reacted with an appropriate oxime reagent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxime group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the arylhydrazone, propanal backbone, or oxime groups. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Key Substituents Molecular Formula Molecular Weight Reference
Target Compound 4-Cl-C₆H₄ (hydrazone), O-methyloxime Not explicitly provided
N-Butyl-2-[(4-chlorophenyl)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide Butyl chain, hydroxycarbamimidoyl C₁₄H₁₈ClN₅O₂ 361.78
3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime 4-OCH₃-C₆H₄ (both hydrazone and phenyl) C₁₇H₁₇N₃O₄ 339.34
3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime 4-Br-C₆H₄, 3,5-Cl₂-C₆H₃ (hydrazone) C₁₅H₁₀BrCl₂N₃O₂ 423.07
Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-((4-((4-nitrobenzylidene)amino)... 4-NO₂-C₆H₄ (triazole), Cl-C₆H₄ (hydrazone) C₂₄H₁₈ClN₅O₄S 532.95

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in , Cl in ) enhance electrophilicity, facilitating nucleophilic reactions.
  • Electron-donating groups (e.g., OCH₃ in ) increase solubility in polar solvents due to enhanced polarity.
  • Halogen substitutions (Cl, Br) improve thermal stability and bioactivity but may reduce solubility in aqueous media .

Physical and Spectroscopic Properties

Table 2: Melting Points and Spectral Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable Spectral Features Reference
Target Compound Not provided Expected: ~1727 (C=O), ~1633 (C=N)
N-Butyl-2-[(4-chlorophenyl)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide 86 3285 (NH), 1727 (C=O), 1633 (C=N) MS: m/z 361 [M+]
3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime Not provided CAS RN: 339279-51-5
Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-((4-((4-nitrobenzylidene)amino)... 238–240 1727 (C=O), 1633 (C=N), 1596 (Ar) Yield: 93%

Key Observations :

  • Longer alkyl chains (e.g., butyl in ) lower melting points compared to aromatic substituents.
  • Strong C=O and C=N stretches (~1727 and ~1633 cm⁻¹) are consistent across hydrazone-oxime derivatives .

Key Observations :

  • Microwave synthesis (e.g., ) drastically reduces reaction time (10–15 min vs. 6 h) while maintaining high yields (>90%).
  • Polar solvents (e.g., ethanol, acetic acid) are preferred for recrystallization due to compatibility with hydrazone-oxime solubility .

Biological Activity

2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is a complex organic compound featuring a hydrazone functional group. Its molecular formula is C16H14ClN3O2C_{16}H_{14}ClN_3O_2 with a molecular weight of approximately 300.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.

Structure and Properties

The compound's structure includes:

  • A phenylpropanal backbone.
  • An oxime substitution, which is known for enhancing reactivity.
  • A 4-chlorophenyl group that may influence lipophilicity and biological activity.

Chemical Structure

PropertyValue
Molecular FormulaC16H14ClN3O2C_{16}H_{14}ClN_3O_2
Molecular Weight300.75 g/mol
CAS Number338758-89-7

Antiviral Properties

Research indicates that compounds similar to 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime exhibit significant antiviral activities. Molecular docking studies have suggested potential binding affinities with viral proteins, indicating that this compound may inhibit viral replication effectively. For instance, it has shown promising results against hepatitis viruses, with binding affinities comparable to established antiviral agents.

Anticancer Activity

The compound's structural characteristics suggest potential antitumor activity. Similar compounds have been documented to possess cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group is believed to enhance the reactivity and selectivity towards cancerous cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

  • Antiviral Studies : A study conducted on derivatives of hydrazone compounds demonstrated that those with halogen substitutions (like chlorine) exhibited enhanced antiviral properties against specific viral strains. The mechanism was attributed to the ability of these compounds to interfere with viral entry and replication processes.
  • Cytotoxicity Assays : In vitro assays have shown that related hydrazone derivatives can induce apoptosis in cancer cell lines, suggesting that the presence of the 4-chlorophenyl moiety may play a critical role in enhancing the cytotoxic effects through reactive oxygen species (ROS) generation .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityUnique Features
2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanalPotential antitumor activityNitro group enhances reactivity
2-[2-(4-methylphenyl)hydrazono]-3-oxo-3-phenylpropanalModerate antiviral propertiesMethyl group influences electronic properties
2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanalAntiviral activity against hepatitisChlorine substituent affects lipophilicity

Safety Profile and Handling

Data on the safety profile of 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is limited. As with many organic compounds, it is advisable to handle this compound with care, adhering to standard laboratory safety protocols to mitigate any risks associated with exposure.

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